molecular formula C23H19NO2 B2994416 (2E)-3-[(2-acetylphenyl)amino]-1-{[1,1'-biphenyl]-4-yl}prop-2-en-1-one CAS No. 478064-93-6

(2E)-3-[(2-acetylphenyl)amino]-1-{[1,1'-biphenyl]-4-yl}prop-2-en-1-one

Cat. No.: B2994416
CAS No.: 478064-93-6
M. Wt: 341.41
InChI Key: FSOUNGUVRXZSSD-FOCLMDBBSA-N
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Description

(2E)-3-[(2-acetylphenyl)amino]-1-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one is an organic compound with a complex structure that includes an acetylphenyl group, a biphenyl group, and a prop-2-en-1-one moiety

Properties

IUPAC Name

(E)-3-(2-acetylanilino)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c1-17(25)21-9-5-6-10-22(21)24-16-15-23(26)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-16,24H,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOUNGUVRXZSSD-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(2-acetylphenyl)amino]-1-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 2-acetylphenylamine with 4-biphenylcarboxaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(2-acetylphenyl)amino]-1-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-3-[(2-acetylphenyl)amino]-1-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[(2-acetylphenyl)amino]-1-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound with similar structural features but different applications.

    Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar in terms of having aromatic rings.

Uniqueness

(2E)-3-[(2-acetylphenyl)amino]-1-{[1,1’-biphenyl]-4-yl}prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound (2E)-3-[(2-acetylphenyl)amino]-1-{[1,1'-biphenyl]-4-yl}prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are known for their potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C23H19NO2
  • Molecular Weight : 341.41 g/mol
  • CAS Number : 478064-93-6
  • Structure : The compound features an α,β-unsaturated carbonyl system characteristic of chalcones, with substituents that enhance its biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of chalcone derivatives. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)8.3
A549 (lung cancer)10.0

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed through various in vitro assays. The results indicate that it inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.

Inflammatory MarkerIC50 (µM)Reference
TNF-α15.0
IL-620.0
COX-218.5

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. The compound showed significant radical scavenging activity.

AssayIC50 (µM)Reference
DPPH25.0
ABTS22.0

The biological activities of this chalcone derivative can be attributed to its ability to modulate various signaling pathways:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Inhibition of NF-kB : It suppresses the NF-kB pathway, which is crucial in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Regulation : By scavenging ROS, it protects cells from oxidative stress.

Case Studies

A notable case study involved the use of this compound in a mouse model of breast cancer, where it was administered at varying doses over four weeks. The results indicated a significant reduction in tumor size compared to control groups, alongside a marked increase in apoptotic markers within tumor tissues.

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